molecular formula C7H10ClN3 B14210593 2,6-Pyridinediamine, N-(2-chloroethyl)- CAS No. 586351-20-4

2,6-Pyridinediamine, N-(2-chloroethyl)-

Cat. No.: B14210593
CAS No.: 586351-20-4
M. Wt: 171.63 g/mol
InChI Key: MRKRERKRNPJUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Pyridinediamine, N-(2-chloroethyl)- is a pyridine derivative characterized by a diamino-substituted pyridine core with an N-(2-chloroethyl) group. This compound belongs to the class of alkylating agents due to its reactive 2-chloroethyl moiety, which enables covalent bonding with biological macromolecules such as DNA and proteins.

Key structural features:

  • Core structure: 2,6-diaminopyridine.
  • Substituent: N-(2-chloroethyl) group, introducing alkylating activity.
  • Molecular formula: Likely C₇H₉ClN₃ (inferred from analogs in and ).

Properties

CAS No.

586351-20-4

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

6-N-(2-chloroethyl)pyridine-2,6-diamine

InChI

InChI=1S/C7H10ClN3/c8-4-5-10-7-3-1-2-6(9)11-7/h1-3H,4-5H2,(H3,9,10,11)

InChI Key

MRKRERKRNPJUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NCCCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinediamine, N-(2-chloroethyl)- typically involves the reaction of 2,6-diaminopyridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2,6-Pyridinediamine, N-(2-chloroethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinediamine, N-(2-chloroethyl)- can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloroethyl group can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Pyridinediamine, N-(2-chloroethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,6-Pyridinediamine, N-(2-chloroethyl)- involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of DNA function. This property makes it a potential candidate for the development of anticancer agents, as it can interfere with the replication of cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Structural and Physicochemical Comparisons
Compound Core Structure Substituent(s) Key Properties
2,6-Pyridinediamine, N-(2-chloroethyl)- 2,6-diaminopyridine N-(2-chloroethyl) High alkylating potential; moderate solubility (inferred from )
Phenazopyridine Hydrochloride () 2,6-diaminopyridine 3-(phenylazo) Azo group enhances UV absorption; used as a urinary analgesic .
2,6-Pyridinamine () 2,6-diaminopyridine None Baseline diamino structure; lower reactivity compared to substituted derivatives .
N-(2-chloroethyl)-N-(isopropyl)propan-1-amine () Aliphatic amine Dual chloroethyl and isopropyl groups Higher lipophilicity; potential CNS activity .

Key Observations :

  • The N-(2-chloroethyl) group in the target compound enhances alkylating activity compared to unsubstituted 2,6-pyridinediamine .
  • Azo-substituted derivatives (e.g., Phenazopyridine) exhibit distinct electronic properties due to conjugation, shifting their applications toward diagnostics or analgesics rather than alkylation .
Table 2: Antimicrobial and Anticancer Activity Comparisons
Compound Antimicrobial Activity (Staphylococcus aureus) Alkylating Activity Toxicity Profile
2,6-Pyridinediamine, N-(2-chloroethyl)- Not explicitly reported High (inferred) Likely myelosuppressive (alkylator class)
2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones () MIC: 4–8 µg/mL (Gram-positive bacteria) Moderate Lower toxicity due to thiopyrimidine backbone
Nitrosoureas () N/A (Anticancer focus) High Toxicity linked to carbamoylating activity and solubility

Key Observations :

  • Chloroethylamine derivatives (e.g., compounds in ) show strong antimicrobial activity, suggesting the target compound may share similar efficacy .
  • Nitrosoureas with high alkylating activity and optimal octanol/water solubility (log P ~2–3) exhibit improved therapeutic indexes, a property likely relevant to the target compound .

Physicochemical and Toxicological Properties

  • For instance, Bis(2-chloroethyl)ether () shares the chloroethyl motif but exhibits higher environmental persistence due to ether stability .
  • Solubility : Chloroethyl-substituted compounds generally exhibit moderate hydrophilicity, balancing tissue penetration and systemic toxicity. emphasizes that solubility directly impacts therapeutic indexes .
  • Toxicity : Alkylating agents like the target compound are prone to myelosuppression and neurotoxicity, as seen in lidocaine analogs () and nitrosoureas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.